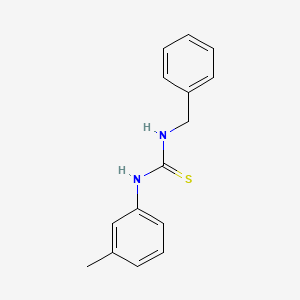

1-Benzyl-3-(3-methylphenyl)thiourea

描述

属性

IUPAC Name |

1-benzyl-3-(3-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-12-6-5-9-14(10-12)17-15(18)16-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYAAXWFODAMRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

1-Benzyl-3-(3-methylphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of primary amines with isothiocyanates. For instance, benzylamine can react with 3-methylphenyl isothiocyanate under mild conditions to yield the desired thiourea derivative. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of thiourea derivatives often employs more scalable and environmentally friendly methods. One such method involves the use of carbon disulfide (CS2) and primary amines in water, catalyzed by solar thermal energy. This green synthesis approach yields high purity products with minimal environmental impact .

化学反应分析

Types of Reactions

1-Benzyl-3-(3-methylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The sulfur atom in thioureas can be oxidized to form sulfoxides or sulfones.

Reduction: Thioureas can be reduced to form corresponding amines.

Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted thiourea derivatives.

科学研究应用

1-Benzyl-3-(3-methylphenyl)thiourea has diverse applications in scientific research:

作用机制

The mechanism of action of 1-Benzyl-3-(3-methylphenyl)thiourea involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase and glucose-6-phosphatase, leading to its therapeutic effects . The compound’s sulfur atom plays a crucial role in binding to metal ions, making it effective in coordination chemistry and as a corrosion inhibitor .

相似化合物的比较

Comparison with Similar Thiourea Derivatives

Structural Comparisons

Table 1: Structural Features of Selected Thiourea Derivatives

Key Observations :

Key Observations :

Key Observations :

Crystallographic and Hydrogen-Bonding Patterns

- 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea (): Exhibits N–H⋯O and N–H⋯S hydrogen bonds, with bond lengths consistent with other benzoylthioureas (D⋯A = 2.586–3.677 Å) .

- This compound : Likely adopts a helical or planar conformation stabilized by weaker N–H⋯S interactions, contrasting with the rigid hydrogen-bond networks in benzoyl derivatives .

常见问题

Basic Research Question

- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]⁺ (e.g., m/z 271.1234 for C₁₆H₁₈N₂S) .

- Multinuclear NMR : ¹H-¹⁵N HMBC correlates NH protons with adjacent carbons, resolving tautomeric forms .

- X-ray photoelectron spectroscopy (XPS) : Quantifies sulfur oxidation states (binding energy ~163 eV for C=S) .

How can HOMO-LUMO analysis guide the design of derivatives with enhanced electronic properties?

Advanced Research Question

- HOMO localization : On thiourea S and N atoms, predicting nucleophilic attack sites .

- LUMO energy : Lower values (~1.5 eV) correlate with electrophilicity, enabling tailored redox activity (e.g., antioxidant potential) .

- Band gap modulation : Introducing electron-withdrawing groups (e.g., -NO₂) reduces Eg by 0.3–0.5 eV, enhancing charge transfer in coordination complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。